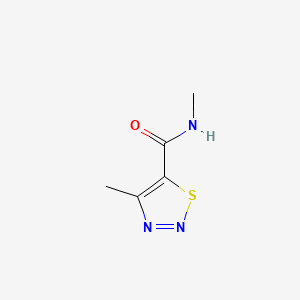

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N,4-dimethylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)6-2)10-8-7-3/h1-2H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAQGXWYSIAROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrazonoyl Halides Reaction: One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide.

Thiohydrazonate Formation: Another method includes the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiadiazole derivative.

Industrial Production Methods: Industrial production often involves the use of efficient and scalable synthetic routes, such as the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products depend on the specific reaction conditions but often include various substituted thiadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticidal Activity

N,4-Dimethyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential as a pesticide. Research indicates that thiadiazole derivatives exhibit insecticidal and fungicidal properties. For instance, compounds in the thiadiazole family have shown effectiveness against various agricultural pests and pathogens. The compound's structure allows it to interact with specific biological targets in pests, leading to their mortality or reduced viability .

Plant Growth Regulation

The compound may also serve as a plant growth regulator. Thiadiazole derivatives have been noted for their ability to enhance plant resistance to diseases and improve growth parameters under stress conditions. This includes promoting root development and increasing overall biomass in crops .

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the antifungal activity of this compound against common plant pathogens such as Botrytis cinerea and Fusarium graminearum. The results demonstrated significant inhibition of fungal growth at specific concentrations, suggesting its potential use in crop protection strategies .

Pharmaceutical Applications

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Thiadiazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. For example, this compound has shown promising results in inhibiting the growth of various bacterial strains in laboratory settings .

Case Study: Synthesis and Testing of Antimicrobial Activity

In one study, researchers synthesized several derivatives of thiadiazoles and tested their antimicrobial efficacy. The findings indicated that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, highlighting the therapeutic potential of thiadiazole-based compounds .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its applications. Studies suggest that the compound may act by disrupting cellular processes in target organisms or by inhibiting specific enzymes involved in metabolic pathways .

Wirkmechanismus

The mechanism of action of N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the SARS-CoV-2 main protease enzyme, which is crucial for viral replication . The compound’s effects are mediated through binding to active sites, altering enzyme activity, and disrupting biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

2.1.1 Positional Isomers: 1,3,4-Thiadiazole Derivatives

Compounds like N-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide () share the carboxamide functional group but differ in the thiadiazole ring configuration (1,3,4 vs. 1,2,3). These isomers exhibit distinct electronic properties due to altered sulfur and nitrogen positions, impacting solubility and reactivity. For example, 1,3,4-thiadiazole derivatives often display higher melting points (190–222°C) compared to 1,2,3-thiadiazoles, likely due to stronger intermolecular interactions .

Substituted Carboxamides

- Its molecular formula (C₁₁H₁₀ClN₃OS) and molar mass (267.73 g/mol) differ significantly from the target compound, reflecting altered bioactivity profiles .

- N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): Features a bicyclic structure with a cyclobutyl-thiadiazole moiety, which may influence steric hindrance and binding affinity in biological systems .

Hybrid Heterocycles**

- 4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide (): Combines 1,2,3-thiadiazole with oxadiazole and pyrazole rings. The trifluoromethyl group enhances metabolic stability, while the oxadiazole contributes to π-π stacking interactions in target binding .

- 4-Chloro-3-ethyl-1-methyl-N-(1,2,3-thiadiazole)pyrazole-5-carboxamide (): A pyrazole-thiadiazole hybrid with pesticidal activity, demonstrating the versatility of carboxamide derivatives in agrochemical applications .

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| N,4-Dimethyl-1,2,3-thiadiazole-5-carboxamide | Not reported | C₆H₆N₄OS | Methyl, carboxamide |

| N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide | 199–200 | C₁₆H₁₄N₄O₃S | Dimethoxyphenyl, pyridinyl |

| N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Not reported | C₁₁H₁₀ClN₃OS | Chlorobenzyl, methyl |

| 4-Methyl-N-(4-(4-(3-methyloxadiazol-5-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide | Not reported | C₁₉H₁₆F₃N₆O₃S | Trifluoromethyl, oxadiazole |

Biologische Aktivität

N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains. Studies indicate that compounds with thiadiazole moieties exhibit potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 25.0 μg/mL |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been demonstrated through various in vitro studies. The compound was tested against multiple cancer cell lines using the National Cancer Institute’s (NCI) 60 human tumor cell line panel. Notably, it exhibited significant cytotoxicity and growth inhibition.

Key Findings:

- GI50 (Growth Inhibition 50) : The concentration required to inhibit cell growth by 50% was found to be around 1.11 µM for certain cancer cell lines.

- Cell Cycle Arrest : The compound caused significant arrest in the G2/M phase of the cell cycle.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in late apoptotic cells after treatment with the compound.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| RPMI-8226 (Leukemia) | 1.11 | 5.00 | 10.00 |

| NCI-H522 (Lung Cancer) | 0.98 | 4.50 | 9.00 |

These results highlight the potential of this compound as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that compounds containing thiadiazole rings can inhibit inflammatory pathways effectively.

The anti-inflammatory activity is believed to result from the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Study on Mycobacterium tuberculosis : A derivative similar to this compound exhibited MIC values comparable to isoniazid against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

- Cancer Cell Line Studies : In vitro studies demonstrated that thiadiazole derivatives could selectively target cancer cells while sparing normal cells, showcasing their therapeutic index and safety profile .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.